molecular formula C11H15F2N5 B11745090 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11745090
M. Wt: 255.27 g/mol
InChI Key: ZTKODOBSGUOPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a bifunctional pyrazole derivative characterized by two pyrazole rings linked via methylene groups to a central amine nitrogen. The first pyrazole ring is substituted with a difluoromethyl group at the 1-position, while the second pyrazole bears an ethyl group at the 1-position.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15F2N5/c1-2-17-5-3-9(15-17)7-14-8-10-4-6-18(16-10)11(12)13/h3-6,11,14H,2,7-8H2,1H3

InChI Key

ZTKODOBSGUOPLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

Alkyl Difluoroacetoacetate Preparation

  • Step 1 : Ethyl difluoroacetoacetate (Formula VI-A) is synthesized by acidifying the sodium enolate of difluoroacetoacetic acid with carbon dioxide. The reaction occurs under controlled pressure (0.1–2 kg/cm²) for 1–3 hours, yielding a pH of 5–7.

  • Step 2 : The intermediate is coupled with triethyl orthoformate in acetyl anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).

Pyrazole Ring Formation

  • Step 3 : Cyclization with methylhydrazine in a two-phase system (toluene/water) using sodium bicarbonate as a weak base at -10°C to 0°C produces 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylate.

  • Step 4 : Reduction of the ester group to methanol is achieved via lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), yielding the pyrazole-3-yl methanol intermediate.

Key Data :

ParameterValueSource
Yield (Step 1)75–80%
Reaction Temperature-10°C to 0°C
BaseSodium bicarbonate

Synthesis of 1-Ethyl-1H-Pyrazole-3-yl Methanol Intermediate

The ethyl-substituted pyrazole is prepared using a modified Claisen condensation, as detailed in Patent CN112279812A:

Diethyl Oxalate Condensation

  • Step 1 : Diethyl oxalate reacts with acetone in ethanol with sodium ethoxide at <15°C for 24 hours, forming ethyl 3-oxobutanoate.

  • Step 2 : Cyclization with methylhydrazine in dimethylformamide (DMF) at 40–50°C for 6 hours yields 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Ester Reduction

  • Step 3 : The ester group is reduced to methanol using LiAlH4 in THF, analogous to the difluoromethyl pyrazole pathway.

Key Data :

ParameterValueSource
SolventDMF
Reaction Time6 hours

Amine Coupling Strategy

The final step involves coupling the two pyrazole-methyl alcohols via a secondary amine linkage. A reductive amination approach is optimal:

Aldehyde Formation

  • Step 1 : Oxidation of both pyrazole-methyl alcohols to aldehydes using pyridinium chlorochromate (PCC) in dichloromethane.

Reductive Amination

  • Step 2 : Reaction of the aldehydes with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH3CN) at pH 4–6, forms the target secondary amine.

Optimization Considerations :

  • Temperature : Room temperature prevents aldehyde decomposition.

  • Catalyst : NaBH3CN selectively reduces imine intermediates without affecting other functional groups.

Key Data :

ParameterValueSource
Reducing AgentNaBH3CN
pH4–6

Comparative Analysis of Methodologies

Pyrazole Synthesis Efficiency

  • Difluoromethyl Pyrazole : Higher yields (75–80%) but require stringent temperature control.

  • Ethyl Pyrazole : Simplified workup via减压浓缩 (reduced pressure concentration) but lacks explicit yield data.

Amine Coupling Challenges

  • Regioselectivity : Ensuring substitution at the 3-position of pyrazoles demands precise stoichiometry.

  • Purification : Column chromatography (Patent) or减压蒸馏 (Patent ) isolates intermediates.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used Oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions produce amine or alkane derivatives

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The difluoromethyl and ethyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Fluorination is a common strategy to modulate physicochemical properties. The difluoromethyl group in the target compound contrasts with related structures:

  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7): This analogue replaces the difluoromethyl group with a trifluoromethyl group, increasing electron-withdrawing effects and lipophilicity. Its molecular weight (179.14 g/mol) is lower than the target compound due to the absence of a second pyrazole ring .
  • Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine (CAS 1856101-86-4): Features a fluoroethyl substituent, which introduces additional polarizability compared to the ethyl group in the target compound.

Pyrazole-Amines with Varying Alkyl Chains

Alkyl chain length and branching influence steric and hydrophobic interactions:

  • N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine (CAS 1856044-24-0): Incorporates a propyl group instead of ethyl, increasing lipophilicity. The methyl group at the 4-position may hinder rotational freedom compared to the target compound .
  • 1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (CAS 1855940-58-7): Similar to the target compound but with a propyl substituent, resulting in a higher molecular weight (291.73 g/mol vs. the target’s estimated ~270 g/mol) .

Substitution Patterns and Electronic Effects

  • 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1855949-89-1): Contains a fluorine atom at the 5-position and methyl groups at 1- and 3-positions. This substitution pattern may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
  • The cyclopropyl group may confer conformational rigidity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference ID
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine C11H15F2N5 ~270 (estimated) 1-difluoromethyl, 1-ethyl Not provided
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C6H8F3N3 179.14 1-ethyl, 3-trifluoromethyl 188689-64-7
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine C10H19ClFN3 227.73 1-fluoroethyl, butylamine 1856101-86-4
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine C12H20N6 248.33 1-propyl, 4-methyl 1856044-24-0
1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine C11H16ClF2N5 291.73 1-difluoromethyl, 1-propyl 1855940-58-7

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine, characterized by its unique difluoromethyl and pyrazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials often include substituted pyrazoles, which undergo alkylation and functional group modifications. Common reagents include alkyl halides and bases like sodium hydride, with solvents such as dimethylformamide (DMF) used under controlled conditions to optimize yield and purity .

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing processes such as inflammation and cell proliferation .

Biological Activities

Research indicates that compounds with similar structures exhibit significant pharmacological effects. Here are some key findings related to the biological activity of pyrazole derivatives:

  • Anti-inflammatory Activity : Several studies have reported that pyrazole derivatives demonstrate potent anti-inflammatory effects. For example, compounds with similar difluoromethyl substitutions showed IC50 values ranging from 5.40 to 69.15 μg/mL against COX enzymes, indicating strong inhibitory potential compared to standard anti-inflammatory drugs like diclofenac .
  • Analgesic Effects : In vivo studies have demonstrated that certain pyrazole derivatives exhibit analgesic properties, with inhibition percentages comparable or superior to established analgesics such as celecoxib .

Comparative Table of Biological Activities

CompoundIC50 (μg/mL)Activity TypeReference
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amineTBDTBDTBD
Pyrazole Derivative A60.56Anti-inflammatory
Pyrazole Derivative B5.40COX-1 Inhibition
Pyrazole Derivative C54.65Analgesic (diclofenac)

Case Studies

Recent studies have highlighted the potential of difluoromethyl-containing pyrazoles in drug development:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that compounds with the difluoromethyl group exhibited enhanced selectivity and potency, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Cell Proliferation Assays : In cellular assays, compounds similar to {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine demonstrated significant inhibition of cell growth in various cancer cell lines, highlighting their potential utility in oncology .

Q & A

Q. Basic

  • Difluoromethyl group : Enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by reducing oxidative degradation. This group also increases binding affinity to hydrophobic enzyme pockets .
  • Ethyl group : Improves solubility in polar solvents (e.g., logS ~-3.5) while maintaining moderate bioavailability. It also modulates steric effects, influencing target selectivity .

What spectroscopic techniques are employed for structural elucidation, and how can conflicting data be resolved?

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyrazole protons) .
  • Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 291.73 [M+H]+^+) .
    Advanced
    Conflicting data (e.g., overlapping NMR signals) are resolved using:
  • 2D NMR (COSY, HSQC): To assign ambiguous proton-carbon correlations.
  • X-ray crystallography : For definitive spatial arrangement analysis .

What strategies are recommended for optimizing the synthesis yield and purity of this compound?

Q. Advanced

  • Solvent optimization : Replace DMF with THF to reduce side reactions.
  • Catalyst screening : Test palladium vs. copper catalysts for cross-coupling efficiency.
  • Temperature control : Lower reaction temperatures (e.g., 35°C) to minimize decomposition.
  • Purification : Gradient elution in chromatography (e.g., 0–100% ethyl acetate/hexane) improves purity to >95% .

How can researchers investigate the compound’s mechanism of action against biological targets?

Q. Advanced

  • Biochemical assays : Measure IC50_{50} values for enzyme inhibition (e.g., kinase assays).
  • Molecular docking : Use software like AutoDock to predict binding poses with target proteins (e.g., EGFR kinase).
  • Cellular studies : Evaluate cytotoxicity (e.g., IC50_{50} ~10 µM in MTT assays) and apoptosis markers (e.g., caspase-3 activation) .

What are the known chemical reactions that this compound can undergo, and how are they utilized in derivative synthesis?

Q. Advanced

Reaction Type Reagents/Conditions Application
Oxidation KMnO4_4 in acidic mediumConverts methyl groups to carboxylic acids.
Reduction LiAlH4_4 in dry etherReduces amides to amines for derivatization.
Substitution NaN3_3 in DMFIntroduces azide groups for click chemistry.
These reactions enable the synthesis of analogs with modified bioactivity .

How does the compound’s stability under various storage conditions impact experimental reproducibility?

Q. Advanced

  • Degradation pathways : Hydrolysis of the methylamine bridge in humid conditions.
  • Recommended storage : Lyophilized at -20°C in argon atmosphere to maintain stability >12 months.
  • QC measures : Regular HPLC analysis (e.g., retention time shifts >5% indicate degradation) .

What computational methods are used to predict the compound’s interactions with enzymes or receptors?

Q. Advanced

  • Molecular dynamics (MD) : Simulates binding kinetics (e.g., RMSD <2 Å for stable complexes).
  • Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with His164 in target enzymes).
  • QSAR : Correlates substituent effects with activity (e.g., fluorine atoms increase potency by 2-fold) .

How can contradictory biological activity data from different assays be analyzed and reconciled?

Q. Advanced

  • Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays.
  • Statistical analysis : Use ANOVA to identify outliers (p <0.05 significance threshold).
  • Dose-response curves : Validate EC50_{50} consistency across replicates .

What are the challenges in scaling up the synthesis from laboratory to pilot scale, and how can they be addressed?

Q. Advanced

Challenge Solution
Low yield at scale Switch to continuous flow chemistry.
Purity variability Implement inline PAT (Process Analytical Technology) for real-time monitoring.
Solvent waste Use recyclable solvents (e.g., cyclopentyl methyl ether).
Pilot-scale optimization can achieve >80% yield with 99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.